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molecular formula C34H56O3S B8686189 Didodecylnaphthalenesulfonic acid CAS No. 40038-00-4

Didodecylnaphthalenesulfonic acid

Cat. No. B8686189
M. Wt: 544.9 g/mol
InChI Key: IILMIAKZFKOMTK-UHFFFAOYSA-N
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Patent
US06441097B1

Procedure details

A mixture that is approximately 80% didodecylated naphthalene sulfonic acid and 20% tridodecylnaphthalene sulfonic acid is prepared by the alkylation of naphthalene with dodecene followed by sulfonation of the resulting alkylate with oleum.
[Compound]
Name
didodecylated naphthalene sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tridodecylnaphthalene sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([S:23]([OH:26])(=[O:25])=[O:24])=[C:15]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])[C:14]=1[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])CCCCCCCCCCC.C1C2C(=CC=CC=2)C=CC=1.C=CCCCCCCCCCC.OS(O)(=O)=O.O=S(=O)=O>>[CH2:39]([C:14]1[C:15]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])=[C:16]([S:23]([OH:26])(=[O:24])=[O:25])[C:17]2[C:22]([CH:13]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50] |f:3.4|

Inputs

Step One
Name
didodecylated naphthalene sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tridodecylnaphthalene sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=C(C(=C(C2=CC=CC=C12)S(=O)(=O)O)CCCCCCCCCCCC)CCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)C=1C(=C(C2=CC=CC=C2C1)S(=O)(=O)O)CCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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